

# Sulamserod hydrochloride CAS number and molecular weight

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Compound of Interest		
Compound Name:	Sulamserod hydrochloride	
Cat. No.:	B190131	Get Quote

## In-Depth Technical Guide to Sulamserod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulamserod hydrochloride**, a potent and selective 5-HT<sub>4</sub> receptor antagonist. It includes key chemical and physical data, a detailed exploration of its mechanism of action, and established experimental protocols for its study.

## **Core Compound Data**

**Sulamserod hydrochloride**, also known as RS-100302 hydrochloride, is a chemical compound that has been investigated for its potential therapeutic applications, particularly in the context of gastrointestinal disorders and atrial fibrillation.

Property	Value	Source(s)
CAS Number	184159-40-8	[1][2][3][4]
Molecular Weight	482.42 g/mol	[1][2][4]
Molecular Formula	C19H29Cl2N3O5S	[1][4]



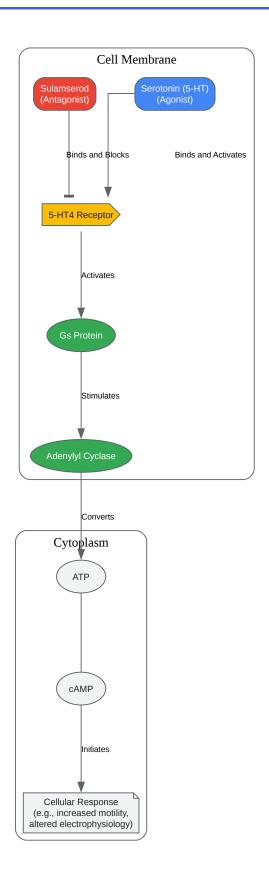
## Mechanism of Action: 5-HT4 Receptor Antagonism

**Sulamserod hydrochloride** functions as a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT<sub>4</sub>). The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, **Sulamserod hydrochloride** prevents the downstream signaling cascade initiated by serotonin binding.

This antagonism of the 5-HT<sub>4</sub> receptor is the basis for its pharmacological effects. In the gastrointestinal tract, 5-HT<sub>4</sub> receptor activation is known to promote motility. Therefore, as an antagonist, Sulamserod can modulate gastrointestinal function. In the heart, particularly the atria, 5-HT<sub>4</sub> receptors are also present, and their stimulation can lead to electrophysiological changes. Sulamserod's ability to block these receptors suggests its potential in managing certain cardiac arrhythmias like atrial fibrillation.

## **Signaling Pathway Diagram**





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Caption: Signaling pathway of the 5-HT4 receptor and the antagonistic action of Sulamserod.



## **Experimental Protocols**

Detailed methodologies for key experiments involving **Sulamserod hydrochloride** are outlined below.

### In Vitro 5-HT<sub>4</sub> Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of **Sulamserod hydrochloride** for the 5-HT<sub>4</sub> receptor.

Objective: To quantify the binding affinity of **Sulamserod hydrochloride** to the 5-HT<sub>4</sub> receptor.

### Materials:

- Cell membranes prepared from a cell line expressing the human 5-HT4 receptor.
- Radioligand, e.g., [3H]-GR113808.
- Sulamserod hydrochloride.
- Non-specific binding control (e.g., a high concentration of a known 5-HT<sub>4</sub> ligand).
- Assay buffer.
- Scintillation fluid.
- · Scintillation counter.

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Sulamserod hydrochloride.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled 5-HT<sub>4</sub> ligand.
- After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.



- The filters are washed to remove any unbound radioligand.
- The radioactivity trapped on the filters is measured using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of **Sulamserod hydrochloride** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined.
- The Ki value is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

### In Vitro Functional Antagonism Assay (cAMP Assay)

This protocol measures the ability of **Sulamserod hydrochloride** to inhibit the 5-HT<sub>4</sub> receptor-mediated increase in intracellular cAMP.

Objective: To determine the functional antagonist potency (IC<sub>50</sub>) of **Sulamserod hydrochloride**.

### Materials:

- A cell line expressing the human 5-HT4 receptor.
- A 5-HT<sub>4</sub> receptor agonist (e.g., serotonin).
- Sulamserod hydrochloride.
- · Cell culture medium.
- A commercially available cAMP assay kit.

- Cells are cultured to an appropriate density.
- The cells are then pre-incubated with varying concentrations of **Sulamserod hydrochloride**.



- Following pre-incubation, the cells are stimulated with a fixed concentration of a 5-HT<sub>4</sub>
  receptor agonist to induce cAMP production.
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a competitive immunoassay format, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.
- The concentration of **Sulamserod hydrochloride** that inhibits 50% of the agonist-induced cAMP production (IC<sub>50</sub>) is determined by non-linear regression analysis.

## In Vivo Electrophysiology Study in a Swine Model of Atrial Fibrillation

This protocol is based on a study that investigated the electrophysiological and antiarrhythmic effects of Sulamserod (RS-100302) in an experimental model of atrial flutter and fibrillation.

Objective: To evaluate the in vivo effects of **Sulamserod hydrochloride** on atrial electrophysiology and its potential to terminate and prevent atrial arrhythmias.

#### Animal Model:

- Anesthetized, open-chest juvenile pigs.
- Atrial flutter or fibrillation is induced by rapid right atrial pacing, with or without a right atrial free wall crush injury.

- A 56-electrode mapping plaque is sutured to the right atrial free wall to record atrial electrograms.
- Programmed electrical stimulation is used to determine baseline atrial effective refractory period (ERP), conduction velocity, wavelength, and dispersion of refractoriness. Ventricular electrophysiological parameters are also measured.



- Sulamserod hydrochloride (RS-100302) is administered via infusion.
- All electrophysiological parameters are remeasured after the infusion of Sulamserod hydrochloride.
- The ability of Sulamserod hydrochloride to terminate ongoing atrial flutter or fibrillation is assessed.
- Attempts to reinduce sustained tachycardia are made to evaluate the preventative effects of the compound.

# In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

This is a general protocol to assess the effect of a test compound on gastrointestinal transit in rodents.

Objective: To determine the effect of **Sulamserod hydrochloride** on gastrointestinal motility.

### **Animal Model:**

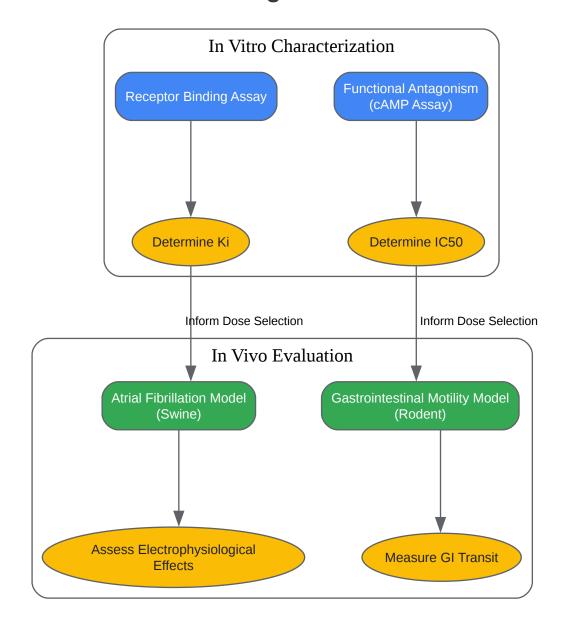
- · Rats or mice.
- Animals are typically fasted overnight to ensure an empty stomach.

- Animals are randomly assigned to treatment groups (e.g., vehicle control, Sulamserod hydrochloride at various doses).
- The test compound (Sulamserod hydrochloride) or vehicle is administered, typically via oral gavage or intraperitoneal injection.
- After a set pre-treatment time, a charcoal meal (a non-absorbable marker, usually 10% charcoal in 5% gum acacia) is administered orally.
- After a specific period, the animals are euthanized.



- The small intestine is carefully excised from the pyloric sphincter to the cecum.
- The total length of the small intestine and the distance traveled by the charcoal meal are measured.
- The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

## **Experimental Workflow Diagram**



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Caption: A logical workflow for the preclinical evaluation of **Sulamserod hydrochloride**.

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